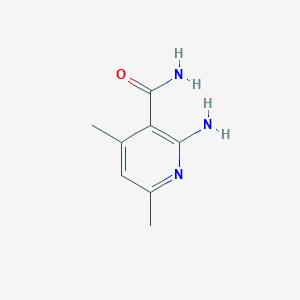

2-Amino-4,6-dimethylpyridine-3-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73573. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4,6-dimethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-4-3-5(2)11-7(9)6(4)8(10)12/h3H,1-2H3,(H2,9,11)(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDGECQHZQNTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70291165 | |

| Record name | 2-Amino-4,6-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7144-20-9 | |

| Record name | 7144-20-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dimethylpyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70291165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4,6-dimethylpyridine-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-4,6-dimethylpyridine-3-carboxamide

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological activities of 2-Amino-4,6-dimethylpyridine-3-carboxamide, a substituted pyridine derivative of interest to researchers, scientists, and drug development professionals. Due to the limited availability of experimental data for this specific compound, information from closely related analogs is included to provide a broader context and potential avenues for future research.

Core Properties

This compound, also known as 2-amino-4,6-dimethylnicotinamide, is a heterocyclic organic compound with the molecular formula C₈H₁₁N₃O.[1] Its structure features a pyridine ring substituted with two methyl groups, an amino group, and a carboxamide group.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. While experimental data for some properties are scarce, computed values from reliable databases offer valuable insights.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O | PubChem[1] |

| Molecular Weight | 165.19 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 7144-20-9 | PubChem[1] |

| Melting Point | 156.5°C | BOC Sciences[] |

| Boiling Point | 268.3 ± 40.0°C at 760 mmHg | BOC Sciences[] |

| Density | 1.212 ± 0.06 g/cm³ | BOC Sciences[] |

| InChI Key | UYDGECQHZQNTQS-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CC1=CC(=NC(=C1C(=O)N)N)C | PubChem[1] |

Note: The melting and boiling points are from a commercial supplier and may not be from peer-reviewed sources.

Spectral Data

-

¹H NMR: The spectrum would likely show singlets for the two methyl groups, a singlet for the pyridine ring proton, and broad signals for the amino and amide protons.

-

¹³C NMR: The spectrum would exhibit signals for the two distinct methyl carbons, the carbons of the pyridine ring, and a signal for the carbonyl carbon of the carboxamide group.

-

FT-IR: Characteristic peaks would be expected for N-H stretching of the amino and amide groups, C-H stretching of the methyl and aromatic groups, C=O stretching of the amide, and C=C and C=N stretching of the pyridine ring.

-

Mass Spectrometry: The molecular ion peak would be observed at an m/z corresponding to the molecular weight of the compound.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of related nicotinamide and 2-aminopyridine derivatives. A potential synthetic workflow is outlined below.

Proposed Synthetic Workflow

The synthesis could potentially be achieved through a multi-step process starting from a readily available precursor like acetylacetone.

General Experimental Protocol (Hypothetical)

-

Synthesis of 2-Amino-4,6-dimethylpyridine: This precursor can be synthesized by reacting acetylacetone with a guanidine salt in an aqueous alkaline medium.[3]

-

Oxidation to 2-Nitro-4,6-dimethylpyridine: The amino group of 2-amino-4,6-dimethylpyridine could be converted to a nitro group through oxidation.

-

Introduction of the Cyano Group: A cyanation reaction would introduce the nitrile group at the 3-position of the pyridine ring.

-

Hydrolysis to Carboxamide: The nitrile group can be hydrolyzed to a carboxamide group under acidic or basic conditions.

-

Reduction of the Nitro Group: Finally, the nitro group would be reduced back to an amino group to yield the target compound.

It is crucial to note that this is a proposed pathway and would require experimental validation and optimization.

Biological Activity and Potential Applications

While there is a lack of direct studies on the biological activity of this compound, research on structurally similar compounds provides insights into its potential pharmacological relevance.

Antileishmanial Activity

Derivatives of the parent pharmacophore, 2-amino-4,6-dimethylpyridine, have demonstrated promising antileishmanial activity. Specifically, a water-soluble furan-2-carboxamide derivative inhibited the growth of Leishmania mexicana promastigotes and intracellular amastigotes with IC₅₀ values of 69 ± 2 and 89 ± 9 µM, respectively.[4] In vivo studies in mice showed a significant reduction in the parasite burden in the lymph nodes, spleen, and liver.[4] The proposed mechanism of action involves the reduction of protein and DNA synthesis in the parasite.[4]

Cholinesterase Inhibition

Various aryl(alkyl)carboxamide derivatives of 2-amino-4,6-dimethylpyridine have been identified as moderate inhibitors of acetylcholinesterase and butyrylcholinesterase. Quantitative structure-activity relationship (QSAR) studies have indicated that the binding affinity is enhanced by an increase in molecular volume and the replacement of the amide oxygen with sulfur. This suggests a potential, albeit weaker, affinity for cholinesterases compared to specific inhibitors like tacrine. The dual nature of some of these compounds, exhibiting both anti-inflammatory and cholinesterase-inhibiting properties, makes them interesting candidates for research in neurodegenerative diseases like Alzheimer's disease.

Antimicrobial and Antifungal Potential

The pyridine-3-carboxamide scaffold is a common feature in various compounds with demonstrated antimicrobial and antifungal activities. For instance, certain 6-oxo-pyridine-3-carboxamide derivatives have shown broad-spectrum antibacterial activity, with some being equipotent to ampicillin and gentamicin.[5] Additionally, some compounds in this class have exhibited antifungal activity comparable to amphotericin B against Aspergillus fumigatus.[5]

Anticancer Potential

Recent studies on dimethylpyridine-3-carboxamide derivatives have revealed their potential as selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in cancer progression.[6] These derivatives have also shown cytotoxic activity against various cancer cell lines.[6] This highlights a potential avenue for investigating the anticancer properties of this compound.

Experimental Protocols

General Protocol for Cytotoxicity Assay (MTT Assay)

This protocol is adapted from studies on other pyridine derivatives.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a suitable density and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and a vehicle control.

-

Incubation: Incubate the treated cells for 48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Conclusion

This compound is a compound with a chemical structure that suggests potential for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. While specific experimental data for this molecule is limited, the available information on related compounds provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and therapeutic potential of this and similar pyridine derivatives. Future work should focus on obtaining robust experimental data for its physicochemical properties, developing and optimizing a synthetic route, and conducting comprehensive biological screening to elucidate its mechanism of action and potential therapeutic applications.

References

- 1. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. In vitro and in vivo antileishmanial activity of 2-amino-4,6-dimethylpyridine derivatives against Leishmania mexicana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-amino-4,6-dimethylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-amino-4,6-dimethylnicotinamide. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document details the fundamental chemical and physical properties of the compound, supported by available data. While specific experimental protocols for its synthesis and detailed biological activity were not found in the provided search results, this guide presents its known characteristics and provides a visualization of its chemical structure.

Chemical Identity and Properties

2-amino-4,6-dimethylnicotinamide is a substituted pyridine derivative. The core structure is a nicotinamide, which is a pyridine ring with a carboxamide group at position 3. This specific compound is further substituted with an amino group at position 2 and two methyl groups at positions 4 and 6.

Chemical Identifiers

A summary of the key chemical identifiers for 2-amino-4,6-dimethylnicotinamide is presented in the table below.

| Identifier | Value | Source |

| CAS Number | 7144-20-9 | [1][2][3] |

| Molecular Formula | C₈H₁₁N₃O | [1][2] |

| Synonyms | NSC 73573 | [1] |

| MDL Number | MFCD00138572 | [2] |

| SMILES | O=C(C1=C(C)C=C(C)N=C1N)N | [2] |

Physicochemical Properties

The fundamental physicochemical properties of the compound are crucial for its handling, formulation, and potential biological interactions.

| Property | Value | Source |

| Molecular Weight | 165.19 g/mol | [2] |

| Purity | >98% | [1][3] |

Chemical Structure

The two-dimensional chemical structure of 2-amino-4,6-dimethylnicotinamide is depicted below. The diagram illustrates the arrangement of the pyridine ring, the amino and carboxamide functional groups, and the methyl substituents.

Caption: 2D structure of 2-amino-4,6-dimethylnicotinamide.

Synthesis and Experimental Protocols

Detailed experimental protocols for the specific synthesis of 2-amino-4,6-dimethylnicotinamide were not available in the search results. However, the synthesis of related nicotinamide and nicotinonitrile derivatives often follows established multi-component reaction pathways. For instance, the synthesis of 2-amino-4,6-diphenylnicotinonitriles involves a two-step process starting from acetophenones and aldehydes to form chalcones, which are then reacted with malononitrile and ammonium acetate.[4][5] Another approach for synthesizing related pyridine structures involves the use of 3-aminocrotonitrile as a starting material.[6]

A generalized workflow for the potential synthesis of substituted 2-aminonicotinamides based on common organic synthesis strategies is visualized below.

Caption: Generalized synthetic workflow for 2-aminonicotinamide derivatives.

Biological Activity and Signaling Pathways

There is currently no specific information available in the provided search results regarding the biological activity or the signaling pathways associated with 2-amino-4,6-dimethylnicotinamide. However, related compounds, such as 2-amino-4,6-diphenylnicotinonitriles, have been investigated for various biological activities, including antimicrobial, antiproliferative, and enzyme inhibitory potential.[4] For instance, certain derivatives have shown cytotoxicity against breast cancer cell lines.[4][5] These findings suggest that the 2-aminonicotinamide scaffold is of interest in medicinal chemistry, though the specific activity of the dimethyl-substituted compound remains to be elucidated.

Due to the lack of specific data on the signaling pathways for 2-amino-4,6-dimethylnicotinamide, a corresponding diagram cannot be provided at this time. Further research would be required to determine its biological targets and mechanism of action.

References

- 1. BioOrganics [bioorganics.biz]

- 2. appchemical.com [appchemical.com]

- 3. 2-Amino-4,6-dimethylnicotinamide, CasNo.7144-20-9 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,6-dimethylpyridine-3-carboxamide (CAS 7144-20-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Amino-4,6-dimethylpyridine-3-carboxamide (CAS 7144-20-9). The document collates available data on its fundamental chemical and physical characteristics, outlines detailed experimental protocols for their determination, and explores a relevant biological pathway where derivatives of this compound have shown activity. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing a foundational understanding of this compound's properties.

Chemical Identity and Structure

This compound, also known as 2-amino-4,6-dimethylnicotinamide, is a substituted pyridine derivative. Its fundamental properties are summarized in the table below.[1][2]

| Identifier | Value |

| CAS Number | 7144-20-9 |

| Molecular Formula | C₈H₁₁N₃O |

| Molecular Weight | 165.19 g/mol [2] |

| IUPAC Name | This compound[2] |

| Canonical SMILES | CC1=CC(=C(C(=O)N)C(=N1)N)C |

| InChI Key | UYDGECQHZQNTQS-UHFFFAOYSA-N[2] |

Physicochemical Properties

| Property | Reported Value(s) | Source Type |

| Melting Point | 156.5 °C to 172-174 °C | Supplier Data |

| Boiling Point | 268.3 ± 40.0 °C at 760 mmHg | Supplier Data |

| logP (Octanol-Water Partition Coefficient) | 0.7 | Computed[2] |

| Solubility | Data not available | - |

| pKa (Acid Dissociation Constant) | Data not available | - |

Experimental Protocols for Physicochemical Property Determination

The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb. This assembly is then placed in a heating bath (e.g., oil bath or a melting point apparatus with a heated block).

-

Heating: The heating bath is heated gradually, with the temperature rise being slow (1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a clear liquid (the end of melting) are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Siwoloboff Method)

-

Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small-diameter test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed within the fusion tube containing the sample.

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer and heated in a suitable heating bath.

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Observation: The heating is then discontinued. As the liquid cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Tests

-

Solvent Selection: A range of solvents with varying polarities are used, typically including water, diethyl ether, 5% aqueous NaOH, 5% aqueous NaHCO₃, and 5% aqueous HCl.

-

Procedure: A small, measured amount of the solute (e.g., 10 mg) is added to a test tube containing a measured volume of the solvent (e.g., 0.5 mL).

-

Observation: The mixture is agitated vigorously for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature). The substance is classified as "soluble" if it dissolves completely, "partially soluble" if some but not all dissolves, and "insoluble" if no significant dissolution is observed.

-

Interpretation: Solubility in acidic or basic solutions can provide an indication of the functional groups present in the molecule.

pKa Determination

The pKa is a measure of the strength of an acid in solution. It is the negative base-10 logarithm of the acid dissociation constant (Ka).

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically water or a water-alcohol mixture.

-

Titration: The solution is titrated with a standardized solution of a strong base (for an acidic compound) or a strong acid (for a basic compound).

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

logP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient is a measure of the lipophilicity of a compound, representing its distribution between an octanolic and an aqueous phase.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium. The mixture is then allowed to stand until the two phases have completely separated.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Relevant Biological Pathway: TGF-β Signaling in MMP-13 Regulation

Derivatives of this compound have been investigated as inhibitors of Matrix Metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of extracellular matrix components, and its dysregulation is implicated in diseases such as osteoarthritis and cancer.[3] The expression of MMP-13 is regulated by various signaling pathways, including the Transforming Growth Factor-β (TGF-β) pathway.[3][4][5][6]

The following diagram illustrates a simplified representation of the TGF-β signaling pathway leading to the regulation of MMP-13 expression. In healthy cartilage, TGF-β signaling through the ALK5 receptor and subsequent phosphorylation of Smad2/3 promotes chondrogenic factors. However, in osteoarthritic conditions, there can be a shift towards signaling through the ALK1 receptor, leading to the phosphorylation of Smad1/5/8, which in turn can induce the expression of MMP-13 and contribute to cartilage degradation.[5][6]

Caption: TGF-β signaling pathway in chondrocytes.

Synthesis

A detailed experimental protocol for the synthesis of the closely related compound, 2-amino-4,6-dimethylpyridine, has been described in the patent literature.[7] The synthesis of this compound would likely involve a multi-step process starting from readily available precursors, potentially involving the introduction of the carboxamide group at a later stage. A general synthetic approach for pyridine-3-carboxamide analogs often involves the conjugation of aminopyridines with appropriate carboxylic acids or their derivatives.[8]

Conclusion

This technical guide has consolidated the available physicochemical data for this compound (CAS 7144-20-9). While fundamental properties such as molecular formula and weight are well-established, there is a need for definitive experimental determination of its melting point, boiling point, solubility, and pKa to resolve existing discrepancies and fill data gaps. The provided experimental protocols offer standardized methods for obtaining this crucial information. The exploration of the TGF-β/MMP-13 signaling pathway provides a biological context for the potential application of derivatives of this compound. This guide serves as a foundational resource to support further research and development involving this compound.

References

- 1. appchemical.com [appchemical.com]

- 2. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Overexpression of MMP13 in human osteoarthritic cartilage is associated with the SMAD-independent TGF-β signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints [aginganddisease.org]

- 6. Regulation and Role of TGFβ Signaling Pathway in Aging and Osteoarthritis Joints - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Diverse Biological Activities of Substituted Pyridine Carboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine carboxamides represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows. The structural motif of a pyridine ring coupled with a carboxamide linkage serves as a privileged scaffold, allowing for diverse substitutions that modulate the compounds' physicochemical properties and biological targets.

Antimicrobial and Antifungal Activity

Substituted pyridine carboxamides have demonstrated notable efficacy against a range of bacterial and fungal pathogens. Their mechanisms of action often involve the inhibition of essential microbial enzymes or disruption of cellular processes.

Antibacterial Activity

A variety of substituted pyridine carboxamides have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a series of chiral linear and macrocyclic bridged pyridines prepared from pyridine-2,6-dicarbonyl dichloride has shown significant antimicrobial activities.[1][2]

Table 1: Antibacterial Activity of Selected Pyridine Carboxamide Derivatives

| Compound | Test Organism | Activity (Inhibition Zone in mm at 50 µg/mL) | Reference |

| 5 | Bacillus subtilis | 25 | [2] |

| 5 | Staphylococcus aureus | 25 | [2] |

| 5 | Escherichia coli | 20 | [2] |

| 6 | Bacillus subtilis | - | [1] |

| 6 | Staphylococcus aureus | - | [1] |

| 6 | Escherichia coli | - | [1] |

| 7 | Bacillus subtilis | 19 | [2] |

| 7 | Staphylococcus aureus | 22 | [2] |

| 7 | Escherichia coli | 21 | [2] |

| 9 | Bacillus subtilis | 20 | [2] |

| 9 | Staphylococcus aureus | 25 | [2] |

| 9 | Escherichia coli | 24 | [2] |

| 10 | Bacillus subtilis | - | [1] |

| 10 | Staphylococcus aureus | - | [1] |

| 10 | Escherichia coli | - | [1] |

| 11 | Bacillus subtilis | 20 | [2] |

| 11 | Staphylococcus aureus | 22 | [2] |

| 11 | Escherichia coli | 21 | [2] |

| Ciprofloxacin | - | - | [1] |

Note: Specific inhibition zone values for some compounds were not explicitly provided in the cited abstract but were described as having higher antimicrobial activities.

Antifungal Activity

The antifungal potential of pyridine carboxamides has been particularly noted against phytopathogenic fungi. A key target for these compounds is the enzyme succinate dehydrogenase (SDH).

Fifteen novel pyridine carboxamide derivatives with a diarylamine-modified scaffold were synthesized and showed moderate to good in vitro antifungal activity.[3] Compound 3f , 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, was particularly effective against Botrytis cinerea.[3][4]

Table 2: Antifungal and SDH Inhibitory Activity of Compound 3f

| Compound | Activity | Organism/Enzyme | IC50 Value | Reference |

| 3f | Antifungal | Botrytis cinerea | - | [3][4] |

| 3f | SDH Inhibition | Botrytis cinerea SDH | 5.6 mg/L (17.3 µM) | [3] |

| Thifluzamide (control) | SDH Inhibition | Botrytis cinerea SDH | 7.61 mg/L (14.4 µM) | [3] |

Note: The in vivo antifungal activity was reported as good, but a specific IC50 value against the whole organism was not provided in the abstract.

Antitubercular Activity

The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. A pyridine carboxamide derivative, MMV687254, identified from the Pathogen Box library, has shown promise against Mycobacterium tuberculosis.[5][6] This compound is a prodrug that requires activation by the mycobacterial amidase AmiC.[6][7]

Table 3: Antitubercular Activity of MMV687254

| Compound | Strain | Activity Metric | Value | Reference |

| MMV687254 | M. tuberculosis H37Rv | MIC | - | [5][6] |

| MMV687254 | Drug-resistant M. tuberculosis | Active | - | [5] |

Note: While described as a promising hit, the specific MIC value was not detailed in the abstract.

Anticancer Activity

Substituted pyridine carboxamides have emerged as a promising scaffold for the development of novel anticancer agents, acting through various mechanisms, including enzyme inhibition and disruption of key signaling pathways.

Enzyme Inhibition in Cancer

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. A series of pyridine-2-carboxamide analogues have been identified as potent HPK1 inhibitors.[8] Compound 19 from this series demonstrated significant in vivo efficacy in murine colorectal cancer models when combined with anti-PD-1 therapy.

Table 4: HPK1 Inhibitory Activity and in vivo Efficacy of Compound 19

| Compound | Activity | Metric | Value/Result |

| 19 | HPK1 Inhibition | in vitro assay | Good |

| 19 | Kinase Selectivity vs GCK-like kinase | - | >637-fold |

| 19 | Kinase Selectivity vs LCK | - | >1022-fold |

| 19 + anti-PD-1 | Antitumor Efficacy (CT26 model) | Tumor Growth Inhibition (TGI) | 94.3% (2/6 complete responses) |

| 19 + anti-PD-1 | Antitumor Efficacy (MC38 model) | Tumor Growth Inhibition (TGI) | 83.3% (1/6 complete response) |

Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of proliferation and immune checkpoint signaling in various cancers. A novel series of substituted pyridine carboxamide derivatives have been discovered as potent allosteric SHP2 inhibitors.[9][10] Compound C6 exhibited excellent inhibitory activity against SHP2 and antiproliferative effects on the MV-4-11 cell line.[9]

Table 5: SHP2 Inhibitory and Antiproliferative Activity of Compound C6

| Compound | Target/Cell Line | Activity | IC50 Value | Reference |

| C6 | SHP2 | Inhibitory Activity | 0.13 nM | [9] |

| C6 | MV-4-11 cell line | Antiproliferative Effect | 3.5 nM | [9] |

Cytotoxicity Against Cancer Cell Lines

A series of 2,4,6-trisubstituted pyridine derivatives have demonstrated potent in vitro cytotoxicity against a wide range of cancer cell lines, with particularly strong activity against renal (OUR-10) and prostate (PC3) cancer cells.[11]

Table 6: In Vitro Cytotoxicity of 2,4,6-Trisubstituted Pyridine Derivatives

| Compound | Cell Line | Activity Level |

| 1-12 | Various (KB6, SKOV-3, SF-268, etc.) | Micromolar |

| 1-12 | PC3 (Prostate) | Nanomolar |

| 1-12 | OUR-10 (Renal) | Nanomolar |

Other Enzyme Inhibitory Activities

The versatile structure of pyridine carboxamides allows them to target a wide array of enzymes involved in various physiological and pathological processes.[12]

Urease Inhibition

Urease is a nickel-dependent metalloenzyme, and its inhibition is a target for treating infections by ureolytic bacteria. A series of pyridine carboxamide and carbothioamide derivatives were synthesized and showed potent urease inhibitory action.[13]

Table 7: Urease Inhibitory Activity of Pyridine Carboxamide and Carbothioamide Derivatives

| Compound | Description | IC50 Value (µM) | Reference |

| Rx-6 | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 | [13] |

| Rx-7 | pyridine 2-yl-methylene hydrazine carboxamide | 2.18 ± 0.058 | [13] |

| Thiourea (standard) | - | 18.93 ± 0.004 | [13] |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are generalized methodologies for key assays mentioned in this guide.

General Synthesis of Substituted Pyridine Carboxamides

A common method for synthesizing pyridine carboxamides involves the coupling of a pyridine carboxylic acid with a suitable amine.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors [jstage.jst.go.jp]

- 5. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. | Semantic Scholar [semanticscholar.org]

- 11. alliedacademies.org [alliedacademies.org]

- 12. tandfonline.com [tandfonline.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Expanding Therapeutic Landscape of Aminopyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyridine and its derivatives represent a versatile class of compounds with significant therapeutic potential across a range of debilitating neurological and oncological conditions. The primary mechanism of action for the parent compounds, 4-aminopyridine (4-AP) and 3,4-diaminopyridine (3,4-DAP), lies in their ability to block voltage-gated potassium (Kv) channels, thereby enhancing neurotransmission.[1][2] This property has been successfully harnessed for the symptomatic treatment of multiple sclerosis (MS) and Lambert-Eaton myasthenic syndrome (LEMS).[1][3][4] Beyond their established roles, recent research has illuminated the potential of novel aminopyridine derivatives to selectively target other key players in disease pathogenesis, including Janus kinase 2 (JAK2), ubiquitin-specific peptidase 7 (USP7), and β-secretase 1 (BACE1), opening new avenues for therapeutic intervention in cancers and neurodegenerative diseases like Alzheimer's. This technical guide provides an in-depth overview of the core therapeutic applications of aminopyridine derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Core Therapeutic Applications and Mechanisms of Action

Neurological Disorders: Enhancing Neuronal Conduction

The therapeutic efficacy of aminopyridine derivatives in neurological disorders stems from their ability to modulate neuronal excitability. In conditions characterized by demyelination, such as multiple sclerosis, the exposure of juxtaparanodal Kv channels leads to current leakage and impaired action potential conduction.[5][6] 4-aminopyridine (dalfampridine) and 3,4-diaminopyridine (amifampridine) act by blocking these exposed channels, which prolongs the action potential, increases calcium influx at the presynaptic terminal, and enhances the release of neurotransmitters like acetylcholine.[4][7]

In Lambert-Eaton myasthenic syndrome, an autoimmune disorder targeting presynaptic voltage-gated calcium channels, 3,4-DAP improves muscle strength by augmenting the diminished acetylcholine release at the neuromuscular junction.[4][8]

Emerging Oncological and Neurodegenerative Targets

The aminopyridine scaffold has proven to be a valuable pharmacophore for the development of inhibitors targeting enzymes implicated in cancer and Alzheimer's disease.

-

JAK2 Inhibition: Certain 2-aminopyridine derivatives have been identified as potent and selective inhibitors of Janus kinase 2 (JAK2).[9][10] The JAK/STAT signaling pathway is crucial for cell proliferation and differentiation, and its aberrant activation is a hallmark of myeloproliferative neoplasms.[10][11]

-

USP7 Inhibition: Novel 2-aminopyridine derivatives have been designed to inhibit ubiquitin-specific peptidase 7 (USP7), a deubiquitinating enzyme that regulates the stability of key proteins involved in cancer, such as the tumor suppressor p53 and the oncogenic E3 ubiquitin ligase MDM2.[12][13]

-

BACE1 Inhibition: The aminopyridine motif is being explored for the development of inhibitors of β-secretase 1 (BACE1), a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminopyridine derivatives across various therapeutic targets.

Table 1: Clinical Efficacy of Approved Aminopyridine Derivatives

| Compound | Indication | Key Clinical Endpoint | Improvement | Reference |

| Dalfampridine (4-AP) | Multiple Sclerosis | Walking Speed (Timed 25-Foot Walk) | ~25% increase in responders | [16] |

| 3,4-Diaminopyridine | Lambert-Eaton Myasthenic Syndrome | Quantitative Myasthenia Gravis (QMG) Score | Significant improvement vs. placebo | [3] |

| 3,4-Diaminopyridine | Lambert-Eaton Myasthenic Syndrome | Compound Muscle Action Potential (CMAP) Amplitude | ~2-fold increase | [4] |

Table 2: In Vitro Potency of Aminopyridine Derivatives against Various Targets

| Compound/Derivative Class | Target | Assay Type | IC50 / Kd | Reference |

| 4-Aminopyridine | Kv1.1 Channels | Whole-cell patch clamp | IC50: 89 µM | [17] |

| 3-Aminopyridine | Kv1.1 Channels | Whole-cell patch clamp | IC50: 2.2 mM | [17] |

| Nerispirdine | Kv1.1 Channels | Whole-cell patch clamp | IC50: 3.6 µM | [18] |

| Nerispirdine | Kv1.2 Channels | Whole-cell patch clamp | IC50: 3.7 µM | [18] |

| 2-Aminopyridine Derivative (16m-(R)) | JAK2 | Enzymatic activity assay | IC50: 3 nM | [10] |

| 2-Aminopyridine Derivative (21b) | JAK2 | Enzymatic activity assay | IC50: 9 nM | [9] |

| 2-Aminopyridine Derivative (Compound 7) | USP7 | Biochemical assay | IC50: 7.6 µM | [12] |

| 2-Aminopyridine Derivative (Compound 21) | USP7 | Biochemical assay | IC50: 11.6 µM | [12] |

| Aminohydantoin Derivative | BACE1 | FRET-based activity assay | IC50: 0.32 nM | [15] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

Synthesis of 2-Aminopyridine Derivatives as JAK2 Inhibitors

This protocol is a generalized representation based on synthetic strategies for 2-aminopyridine-based kinase inhibitors.

-

Objective: To synthesize a library of 2-aminopyridine derivatives for structure-activity relationship (SAR) studies against JAK2.

-

General Procedure:

-

Starting Material: Commercially available 2-amino-halogenated pyridines.

-

Suzuki Coupling: The halogenated pyridine is coupled with a desired boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent system (e.g., dioxane/water). The reaction is typically heated under an inert atmosphere.

-

Further Functionalization: The coupled product can be further modified. For example, an amino group on the pyridine ring can be acylated or alkylated to introduce additional diversity.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel.

-

Characterization: The structure and purity of the final compounds are confirmed by 1H NMR, 13C NMR, and mass spectrometry.

-

In Vitro JAK2 Inhibition Assay

-

Objective: To determine the IC50 values of synthesized compounds against JAK2.

-

Materials: Recombinant human JAK2 enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), ATP, synthesized compounds, and a detection system (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 96-well plate, add the JAK2 enzyme, the peptide substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of product formed (e.g., ADP) using the detection system according to the manufacturer's instructions.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

In Vivo Electrophysiology in a Spinal Cord Injury Model

This protocol is based on methods used to assess the effects of 4-aminopyridine on neuronal conduction in animal models of spinal cord injury.

-

Objective: To evaluate the effect of an aminopyridine derivative on the recovery of somatosensory evoked potentials (SSEPs) after spinal cord injury.

-

Animal Model: Adult rats subjected to a controlled spinal cord compression injury.

-

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and perform a laminectomy to expose the spinal cord.

-

Electrode Placement: Place stimulating electrodes on the sciatic nerve and recording electrodes over the somatosensory cortex.

-

Baseline Recording: Record baseline SSEPs by stimulating the sciatic nerve and recording the cortical response.

-

Spinal Cord Injury: Induce a standardized compression injury to the exposed spinal cord.

-

Post-Injury Recording: Confirm the abolishment or significant reduction of SSEPs immediately after injury.

-

Drug Administration: Administer the aminopyridine derivative or vehicle intravenously at a predetermined time point post-injury.

-

SSEP Monitoring: Continuously or intermittently record SSEPs for several hours post-treatment to assess for any recovery in signal amplitude or latency.

-

Data Analysis: Compare the SSEP recovery in the treated group to the vehicle-treated control group.

-

Conclusion and Future Directions

Aminopyridine derivatives have established themselves as valuable therapeutic agents, particularly in the management of neurological disorders where they enhance impaired neuronal conduction. The versatility of the aminopyridine scaffold is now being leveraged to design a new generation of targeted therapies for cancer and neurodegenerative diseases. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these novel derivatives to maximize their therapeutic index. The development of derivatives with improved blood-brain barrier penetration could be particularly beneficial for treating central nervous system disorders. Furthermore, the exploration of aminopyridine-based compounds as probes for positron emission tomography (PET) imaging could provide valuable diagnostic tools for diseases involving changes in potassium channel expression. The continued investigation of this remarkable class of compounds holds significant promise for addressing unmet medical needs across a spectrum of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 3. A randomized trial of 3,4-diaminopyridine in Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,4-Diaminopyridine in the treatment of Lambert-Eaton myasthenic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. neurology.org [neurology.org]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of 4-aminopyridine action on voltage-gated potassium channels in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 9. Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors - 华东师范大学 [pure.ecnu.edu.cn]

- 10. Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Dalfampridine sustained-release for symptomatic improvement of walking speed in patients with multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. In Vitro electrophysiological activity of nerispirdine, a novel 4-aminopyridine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Core: Unraveling the Medicinal Chemistry Potential of 2-Amino-4,6-dimethylpyridine-3-carboxamide

For Immediate Release

[City, State] – [Date] – The pyridine carboxamide scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this vast chemical family, 2-Amino-4,6-dimethylpyridine-3-carboxamide presents a unique and intriguing structure. This technical guide serves to explore the current, albeit limited, understanding of this specific molecule's role in medicinal chemistry, collating available data and highlighting its potential for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound, also known as 2-amino-4,6-dimethylnicotinamide, is a small molecule with the chemical formula C₈H₁₁N₃O.[1] Its fundamental properties are summarized in the table below, providing a foundational understanding of its chemical nature.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₈H₁₁N₃O | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| CAS Number | 7144-20-9 | [1][2] |

| SMILES | CC1=CC(=NC(=C1C(=O)N)N)C | [1][2] |

Synthesis and Chemical Landscape

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, its structure suggests that it could be synthesized through multi-step reactions involving the formation of the substituted pyridine ring followed by amidation. The synthesis of related pyridine and pyrimidine derivatives often involves condensation reactions. For instance, the synthesis of 2-amino-4,6-diarylpyrimidines has been achieved through the reaction of chalcones with guanidinium carbonate in DMF.[3]

Biological Activity and Therapeutic Potential: An Uncharted Territory

Currently, there is a notable lack of specific research detailing the biological activities, mechanism of action, or therapeutic targets of this compound. However, the broader class of pyridine-3-carboxamide and dimethylpyridine-3-carboxamide derivatives has shown a wide range of pharmacological activities, suggesting potential avenues of investigation for the title compound.

Derivatives of dimethylpyridine-3-carboxamide have been designed and synthesized as potential selective inhibitors of matrix metalloproteinase 13 (MMP-13), an enzyme implicated in osteoarthritis and cancer.[4] Some of these derivatives have demonstrated cytotoxic activity against various cancer cell lines, with IC₅₀ values in the micromolar range.[4]

Furthermore, pyridine carboxamide derivatives have been investigated as potential antifungal agents, acting as succinate dehydrogenase inhibitors.[5] The structural similarity of this compound to these active compounds suggests that it could be a candidate for screening in similar assays.

The general workflow for evaluating the biological activity of such a compound would typically involve initial in vitro screening against a panel of relevant biological targets, followed by more detailed mechanistic studies for any identified "hits."

Structure-Activity Relationships: Inferences from Analogs

Although direct structure-activity relationship (SAR) studies for this compound are unavailable, insights can be drawn from related series of compounds. For instance, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles, the nature of the substituents at the 4 and 6 positions of the pyrimidine core, as well as substitutions on the exocyclic amino group, were found to significantly influence their activity and selectivity as A1 adenosine receptor antagonists.[6] This highlights the importance of the substitution pattern on the pyridine ring in determining biological activity.

Future Directions and Conclusion

The medicinal chemistry potential of this compound remains largely unexplored. The structural features of this molecule, combined with the diverse biological activities observed in related pyridine and pyrimidine carboxamides, warrant further investigation. Future research should focus on:

-

Development of a robust and scalable synthetic route.

-

Broad biological screening to identify potential therapeutic targets.

-

Systematic SAR studies to understand the contribution of the amino, methyl, and carboxamide groups to any observed biological activity.

Disclaimer: This document is intended for informational purposes only and is based on currently available public information. The biological activities and therapeutic potential of this compound have not been definitively established. Researchers should conduct their own thorough investigations.

References

- 1. This compound | C8H11N3O | CID 252216 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 7144-20-9 [matrix-fine-chemicals.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Aminonicotinamides: A Technical Guide to Their Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminonicotinamides, particularly the well-studied compound 6-aminonicotinamide (6-AN), represent a class of potent antimetabolites with significant therapeutic potential, especially in oncology. This technical guide delves into the core mechanism of action of aminonicotinamides, providing a comprehensive overview of their molecular targets, the signaling pathways they modulate, and the resulting cellular consequences. Through a synthesis of current research, this document outlines the key inhibitory actions of these compounds on the Pentose Phosphate Pathway (PPP), leading to a cascade of events including metabolic reprogramming, increased oxidative stress, and the induction of cellular apoptosis. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in the field.

Core Mechanism: Inhibition of the Pentose Phosphate Pathway

The primary mechanism of action of aminonicotinamides is the competitive inhibition of Glucose-6-Phosphate Dehydrogenase (G6PD), the rate-limiting enzyme of the Pentose Phosphate Pathway (PPP).[1][2][3] 6-aminonicotinamide is metabolized within the cell to 6-amino-NAD(P)+, which then acts as a competitive inhibitor of NADP+-dependent enzymes, most notably G6PD.[4] This inhibition has a profound impact on cellular metabolism and redox homeostasis.

The PPP is a crucial metabolic pathway that runs parallel to glycolysis. It is responsible for the production of two key cellular components:

-

NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form): Essential for reductive biosynthesis and for regenerating the cellular antioxidant, glutathione.

-

Pentose Sugars: Including ribose-5-phosphate, a critical precursor for nucleotide biosynthesis.

By inhibiting G6PD, aminonicotinamides block the oxidative branch of the PPP, leading to a significant reduction in the intracellular pool of NADPH.[3] This depletion of NADPH has several critical downstream consequences for the cell.

Quantitative Inhibition Data

The inhibitory potency of 6-aminonicotinamide against G6PD has been quantified, with a reported Ki (inhibition constant) of 0.46 μM in a cell-free assay.[1][2] This low micromolar inhibition constant underscores the potent and specific nature of this interaction.

Downstream Cellular Consequences

The inhibition of the PPP by aminonicotinamides triggers a cascade of cellular events, ultimately leading to decreased cell viability and proliferation, particularly in cancer cells which often exhibit a high dependence on the PPP.

Increased Oxidative Stress

A primary consequence of NADPH depletion is the compromise of the cell's antioxidant defense system. NADPH is the essential cofactor for glutathione reductase, the enzyme responsible for regenerating reduced glutathione (GSH) from its oxidized form (GSSG). GSH is a major cellular antioxidant, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for glutathione peroxidases.

Treatment with 6-aminonicotinamide leads to a measurable increase in intracellular ROS levels.[3] This state of heightened oxidative stress can damage cellular components, including lipids, proteins, and DNA, and can trigger apoptotic cell death pathways.

Induction of Endoplasmic Reticulum (ER) Stress

The accumulation of ROS and alterations in cellular redox balance can lead to the misfolding of proteins within the endoplasmic reticulum, a condition known as ER stress. In response to ER stress, the cell activates a signaling network called the Unfolded Protein Response (UPR).

Studies have shown that treatment of non-small cell lung cancer cells (H460) with 6-aminonicotinamide leads to the upregulation of key ER stress marker genes, including:

-

DDIT3 (DNA Damage Inducible Transcript 3), also known as CHOP

-

ATF3 (Activating Transcription Factor 3)

-

pERK (phosphorylated Extracellular signal-Regulated Kinase) [5]

Interestingly, the expression of XBP1 (X-box binding protein 1), another key UPR transducer, was not significantly changed in this context.[5] The sustained activation of the UPR, particularly the CHOP-mediated pathway, can ultimately trigger apoptosis.

Inhibition of Cell Proliferation and Induction of Apoptosis

The combined effects of metabolic disruption, oxidative stress, and ER stress culminate in the inhibition of cell proliferation and the induction of programmed cell death (apoptosis). Treatment with 6-aminonicotinamide has been shown to decrease the proliferation of various cancer cell lines and to increase the population of apoptotic cells.[3][6] This is evidenced by a reduction in the expression of the proliferation marker Ki-67 and an increase in the expression of pro-apoptotic genes such as BAX, BAK, Caspase 3, and Caspase 7, with a concurrent decrease in the anti-apoptotic gene Bcl-XL.[3]

Signaling Pathway Modulation

The effects of aminonicotinamides extend to the modulation of key signaling pathways that regulate cell growth, survival, and metabolism.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a central regulator of cell growth and proliferation and is frequently hyperactivated in cancer. There is evidence of crosstalk between the PI3K/AKT pathway and the PPP. Inhibition of the PPP with 6-aminonicotinamide has been shown to inhibit the phosphorylation of AKT and its downstream effector S6, suggesting a disruption of this pro-survival signaling cascade.[2]

Therapeutic Implications

The mechanism of action of aminonicotinamides makes them attractive candidates for cancer therapy, particularly in combination with other agents. By increasing oxidative stress and inhibiting DNA precursor synthesis, 6-aminonicotinamide can sensitize cancer cells to DNA-damaging agents like cisplatin and to radiation therapy.[4][6]

Data Presentation

Table 1: Inhibitory Constant of 6-Aminonicotinamide

| Compound | Target | Inhibition Constant (Ki) | Assay Type | Reference |

| 6-Aminonicotinamide | G6PD | 0.46 μM | Cell-free assay | [1],[2] |

Table 2: IC50 Values of 6-Aminonicotinamide in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (μM) - Approximate Range | Reference |

| A549 | Non-small cell lung cancer | 10 - 50 | [7] |

| HCT116 | Colorectal cancer | 10 - 50 | [7] |

| HTB-26 | Breast cancer | 10 - 50 | [7] |

| PC-3 | Pancreatic cancer | 10 - 50 | [7] |

| HepG2 | Hepatocellular carcinoma | 10 - 50 | [7] |

Note: IC50 values can vary depending on the specific experimental conditions, such as incubation time and the assay used.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of aminonicotinamides.

G6PD Inhibition Assay

This protocol is adapted from commercially available Glucose-6-Phosphate Dehydrogenase activity assay kits and can be modified to assess the inhibitory effect of 6-aminonicotinamide.

Objective: To determine the inhibitory potential of 6-aminonicotinamide on G6PD activity.

Principle: G6PD catalyzes the oxidation of glucose-6-phosphate (G6P) to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH. The rate of NADPH production is measured spectrophotometrically at 340 nm.

Materials:

-

G6PD enzyme solution

-

Glucose-6-Phosphate (G6P) solution

-

NADP+ solution

-

Assay Buffer (e.g., Tris-HCl, pH 7.4)

-

6-Aminonicotinamide (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reagents: Prepare working solutions of G6PD, G6P, and NADP+ in assay buffer. Prepare a serial dilution of 6-aminonicotinamide in assay buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

6-Aminonicotinamide solution (at various concentrations) or vehicle control (e.g., DMSO)

-

G6PD enzyme solution

-

-

Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the G6P and NADP+ solution to each well to start the reaction.

-

Measure Absorbance: Immediately begin measuring the absorbance at 340 nm every minute for 15-30 minutes using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of 6-aminonicotinamide. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of 6-aminonicotinamide on the viability of cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified.

Materials:

-

Cancer cell lines (e.g., A549, H460)

-

Complete cell culture medium

-

6-Aminonicotinamide

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 6-aminonicotinamide (e.g., 1 to 1000 µM) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with 6-aminonicotinamide.

Principle: During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Materials:

-

Cancer cell lines

-

6-Aminonicotinamide

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the desired concentrations of 6-aminonicotinamide and a vehicle control for a specified time.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC fluorescence (Annexin V) is typically detected in the FL1 channel, and PI fluorescence is detected in the FL2 or FL3 channel.

-

Data Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Live cells)

-

Annexin V+ / PI- (Early apoptotic cells)

-

Annexin V+ / PI+ (Late apoptotic/necrotic cells)

-

Annexin V- / PI+ (Necrotic cells)

-

Intracellular ROS Measurement (DCFH-DA Assay)

Objective: To measure the levels of intracellular reactive oxygen species (ROS) following treatment with 6-aminonicotinamide.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

-

Cancer cell lines

-

6-Aminonicotinamide

-

DCFH-DA solution

-

Flow cytometer or fluorescence microplate reader

Procedure:

-

Cell Treatment: Treat cells with 6-aminonicotinamide at the desired concentrations and for the appropriate duration. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Staining: After treatment, incubate the cells with DCFH-DA solution in the dark at 37°C for 30-60 minutes.

-

Washing: Wash the cells with PBS to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence of DCF using either a flow cytometer (excitation at 488 nm, emission at ~525 nm) or a fluorescence microplate reader.

-

Data Analysis: Quantify the mean fluorescence intensity for each treatment group and normalize it to the vehicle control to determine the fold change in ROS production.

Quantitative Real-Time PCR (qPCR) for ER Stress Markers

Objective: To quantify the mRNA expression levels of ER stress-related genes in response to 6-aminonicotinamide treatment.

Materials:

-

H460 cells

-

6-Aminonicotinamide

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for target genes (DDIT3, ATF3, pERK) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Cell Treatment and RNA Extraction: Treat H460 cells with 6-aminonicotinamide. Extract total RNA using a suitable kit.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.

-

qPCR: Set up the qPCR reaction with the cDNA, primers, and master mix.

-

Thermal Cycling (Example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 60 seconds

-

-

Melt curve analysis

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle control.

Visualizations

Signaling Pathways

Experimental Workflow

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Blockade of Cellular Energy Metabolism through 6-Aminonicotinamide Reduces Proliferation of Non-Small Lung Cancer Cells by Inducing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Aminonicotinamide sensitizes human tumor cell lines to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Review of 2-Amino-4,6-dimethylpyridine-3-carboxamide and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,6-dimethylpyridine-3-carboxamide, a substituted nicotinamide, serves as a core scaffold in the development of various biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, enzyme inhibitory, and antiprotozoal effects. This technical guide provides a comprehensive review of the synthesis, spectral properties, and biological activities of this compound and its analogues, with a focus on quantitative data and detailed experimental methodologies.

Physicochemical and Spectral Properties

This compound, also known as 2-amino-4,6-dimethylnicotinamide, possesses the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol .[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁N₃O | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 7144-20-9 | [1] |

| SMILES | CC1=CC(=NC(=C1C(=O)N)N)C | [1] |

Spectral data, including ¹H NMR and FT-IR, are available for the compound, providing the necessary tools for its identification and characterization.[1]

Synthesis and Experimental Protocols

While a direct and detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route involves a multi-step process starting from 3-aminocrotononitrile. This proposed pathway is based on established methodologies for the synthesis of related 2-aminopyridine derivatives.

Proposed Synthesis Workflow

References

2-Amino-4,6-dimethylpyridine-3-carboxamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-4,6-dimethylpyridine-3-carboxamide. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Core Compound Data

This compound is a substituted pyridine derivative. Its key identifiers and physicochemical properties are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁N₃O | [1] |

| Molecular Weight | 165.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 7144-20-9 | [1] |

| Canonical SMILES | CC1=CC(=C(C(=N1)N)C(=O)N)C | |

| Appearance | Solid (predicted) | |

| Melting Point | 156.5°C | [] |

| Boiling Point | 268.3±40.0°C at 760 mmHg | [] |

Synthesis Protocol

A potential two-step synthesis route for this compound can be adapted from established procedures for similar compounds. The proposed pathway involves the formation of an intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile, followed by its hydrolysis to the final carboxamide product.

Step 1: Synthesis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile (Intermediate)

This step is based on the reaction of 3-aminocrotononitrile in acetic acid, as detailed in patent CN111303047A for the synthesis of a related precursor.[3]

Materials:

-

3-Aminocrotononitrile

-

Acetic Acid

-

Crushed Ice

-

Sodium Hydroxide Solution

-

Pure Water

Procedure:

-

In a suitable reaction vessel, add acetic acid.

-

While stirring at 20-25 °C, add 3-aminocrotononitrile in batches.

-

After the addition is complete, slowly heat the mixture to 120-130 °C and maintain under reflux with stirring for 2 hours.

-

Cool the reaction mixture to 70 °C and concentrate under reduced pressure to remove the acetic acid.

-

Slowly add the concentrated solution to crushed ice.

-

While stirring, add sodium hydroxide solution dropwise to adjust the pH of the solution to 8-9, which will precipitate a white solid.

-

Filter the solid and wash the filter cake with pure water twice.

-

Dry the solid to obtain the intermediate, 6-amino-2,4-dimethyl-3-pyridinecarbonitrile.[3]

Step 2: Hydrolysis of 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile to this compound

This step involves the hydrolysis of the nitrile group of the intermediate to a carboxamide group. This is a standard transformation in organic synthesis.

Materials:

-

6-Amino-2,4-dimethyl-3-pyridinecarbonitrile

-

Concentrated Sulfuric Acid or a suitable acid/base catalyst

-

Water

-

Neutralizing agent (e.g., sodium bicarbonate)

Procedure (General):

-

Carefully add the intermediate to a solution of concentrated sulfuric acid or another suitable hydrolysis agent.

-

Heat the mixture under controlled conditions to facilitate the hydrolysis of the nitrile group. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture and carefully quench it by adding it to ice water.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the desired pH is reached, leading to the precipitation of the product.

-

Isolate the solid product by filtration, wash with water, and dry to yield this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent.

Logical Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis process described above.

Caption: Proposed two-step synthesis of this compound.

Potential Applications and Research Directions

While specific research on this compound is limited, derivatives of dimethylpyridine-3-carboxamide have shown promise as inhibitors of matrix metalloproteinase-13 (MMP-13), which is a target in cancer therapy. This suggests that the title compound could be a valuable scaffold for the design and synthesis of novel therapeutic agents. Further research could focus on:

-

Optimization of the synthesis protocol: Developing a high-yield, scalable, and environmentally friendly synthesis method.

-

Biological screening: Evaluating the inhibitory activity of the compound against a panel of kinases and other relevant biological targets.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to understand the structural requirements for biological activity and to improve potency and selectivity.

-

Pharmacokinetic profiling: Assessing the drug-like properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME) profile.

References

Technical Guide: Safety and Handling of 2-Amino-4,6-dimethylpyridine-3-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling protocols for 2-Amino-4,6-dimethylpyridine-3-carboxamide. The information is compiled from publicly available safety data sheets and chemical databases to ensure a high standard of accuracy and relevance for laboratory and research applications.

Chemical Identification

| Identifier | Value |